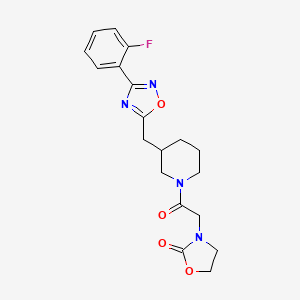

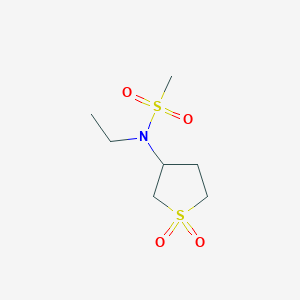

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is a sulfamoyl chloride derivative that contains a thiolane cycle . It has a molecular weight of 247.72 .

Molecular Structure Analysis

The InChI code for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is 1S/C5H10ClNO4S2/c1-7(13(6,10)11)5-2-3-12(8,9)4-5/h5H,2-4H2,1H3 . This provides a standardized way to represent the compound’s structure.Physical and Chemical Properties Analysis

The compound “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” has a molecular weight of 247.72 .Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Certain sulfonamide compounds, as represented by poly(N-bromobenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, have been highlighted as novel catalytic reagents for silylation and acetylation of alcohols, phenols, and thiols. These compounds facilitate reactions under various conditions, including solvent-free and microwave irradiation, showcasing their efficiency and versatility in promoting chemical transformations with potential applications in synthetic organic chemistry (Ghorbani‐Vaghei et al., 2006); (Veisi et al., 2011).

Oxidative Conversion and Detoxification

The research on poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and its tetrachloro counterpart indicates their utility in the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides, a process that can be crucial in the synthesis of various sulfonyl chloride-based compounds with broad applications in pharmaceuticals and materials science (Veisi et al., 2011).

Selective Thiol-Reactive Reagents

Discoveries in the field of thiol-selective reagents, such as heteroaromatic sulfones, emphasize the significance of selective reactions with protein thiols in biological research and proteomics. These findings underline the importance of developing biologically compatible, selective thiol-reactive chemicals for accurate biomolecular analysis and therapeutic applications (Chen et al., 2017).

Fluorescent Probes for Thiol Detection

The development of fluorescent and colorimetric probes for thiol detection, based on mechanisms such as Michael addition and cleavage of sulfonamide by thiols, highlights the ongoing research in creating sensitive and selective methods for the detection of biologically significant thiols. This area of research is critical for understanding thiol dynamics in cellular processes and diseases (Chen et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S2/c1-3-8(13(2,9)10)7-4-5-14(11,12)6-7/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUIOFKTSKABSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2904465.png)

![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)

![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)

![Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B2904482.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)